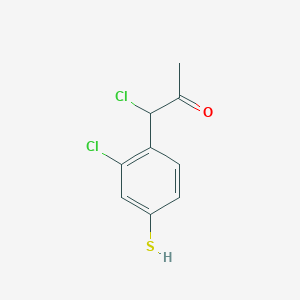
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2OS. This compound is characterized by the presence of chloro and mercapto groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-chloromethyl)-2-mercaptophenyl)propan-2-one
- 1-(2-Chloro-4-mercaptophenyl)propan-1-one
Uniqueness
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to similar compounds
Biological Activity
1-Chloro-1-(2-chloro-4-mercaptophenyl)propan-2-one is a chlorinated organic compound with potential applications in medicinal chemistry and biochemistry. Its unique structure, featuring both chloro and mercapto functional groups, allows it to interact with various biological targets, making it a candidate for therapeutic research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H8Cl2OS |
| Molecular Weight | 235.13 g/mol |
| IUPAC Name | 1-chloro-1-(2-chloro-4-sulfanylphenyl)propan-2-one |
| CAS Number | 1806524-96-8 |
The biological activity of this compound is primarily due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to the inhibition of enzymatic activities, potentially disrupting various metabolic pathways. The compound may also participate in redox reactions, influencing cellular signaling and redox balance.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related mercapto compounds demonstrate antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
In a comparative study, the minimum inhibitory concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, suggesting that this compound may exhibit comparable or enhanced activity due to its structural features .
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of related chlorinated compounds, revealing MIC values ranging from 16.69 to 78.23 µM against Candida albicans. The presence of a mercapto group was noted to enhance antifungal efficacy .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit caspase enzymes, which play critical roles in apoptosis and inflammation .
Research Applications
This compound is being explored for several applications:
- Biochemical Probes : Due to its reactive functional groups, it serves as a biochemical probe in research settings.
- Therapeutic Development : Its potential as a lead compound in drug development is under investigation, particularly for antimicrobial and anticancer therapies.
Properties
Molecular Formula |
C9H8Cl2OS |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
1-chloro-1-(2-chloro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8Cl2OS/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-4,9,13H,1H3 |
InChI Key |
MBRDSQGOLYDVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)S)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















